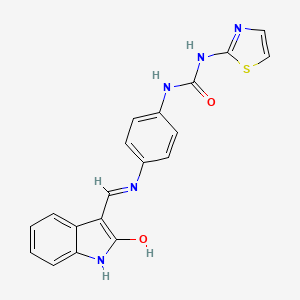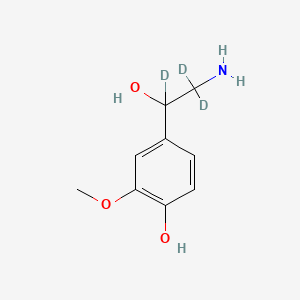
PROTAC FLT3/CDK9 degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC FLT3/CDK9 degrader-1 is a potent dual degrader targeting FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 9 (CDK9). This compound is designed to induce apoptosis and effectively degrade the target proteins FLT3 and CDK9, making it a promising candidate for research in acute myeloid leukemia (AML) with FLT3-ITD mutations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC FLT3/CDK9 degrader-1 involves the conjugation of ligands for FLT3 and CDK9 with a linker that facilitates the formation of a heterobifunctional molecule. The synthetic route typically includes:
Ligand Synthesis: Preparation of individual ligands for FLT3 and CDK9.
Linker Attachment: Conjugation of the ligands with a linker molecule.
Final Assembly: Coupling the conjugated ligands to form the final PROTAC molecule
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of the individual components followed by their conjugation under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC FLT3/CDK9 degrader-1 primarily undergoes:
Degradation Reactions: Induces proteasomal degradation of FLT3 and CDK9.
Apoptosis Induction: Triggers apoptosis in target cells
Common Reagents and Conditions
Reagents: Common reagents include proteasome inhibitors like MG132 to study the degradation process.
Conditions: Typical conditions involve incubation of the compound with target cells at varying concentrations and time points to observe the degradation and apoptotic effects
Major Products Formed
The major products formed from these reactions are the degraded fragments of FLT3 and CDK9 proteins, which are subsequently processed by the proteasome .
Applications De Recherche Scientifique
PROTAC FLT3/CDK9 degrader-1 has several scientific research applications:
Chemistry: Used to study the chemical properties and degradation mechanisms of dual-target PROTACs.
Biology: Investigates the biological pathways involving FLT3 and CDK9, particularly in cancer cells.
Medicine: Explores therapeutic potential in treating AML with FLT3-ITD mutations.
Mécanisme D'action
PROTAC FLT3/CDK9 degrader-1 exerts its effects through a mechanism known as proteolysis-targeting chimera (PROTAC). The compound binds to FLT3 and CDK9, recruiting an E3 ubiquitin ligase, which tags the target proteins for degradation by the proteasome. This process leads to the effective reduction of FLT3 and CDK9 levels, inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
PROTAC CDK9 Degrader-1: Selectively degrades CDK9.
PROTAC FLT3/CDKs degrader-1: Targets FLT3 and multiple cyclin-dependent kinases.
KI-CDK9d-32: A highly potent and selective CDK9 degrader
Uniqueness
PROTAC FLT3/CDK9 degrader-1 is unique due to its dual-targeting capability, effectively degrading both FLT3 and CDK9. This dual action enhances its potential therapeutic efficacy, particularly in cancers with FLT3-ITD mutations .
Propriétés
Formule moléculaire |
C48H62N12O7 |
|---|---|
Poids moléculaire |
919.1 g/mol |
Nom IUPAC |
N-[2-[2-[2-[4-[4-[[2-[(4-aminocyclohexyl)methyl]-9-cyclopentylpurin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
InChI |
InChI=1S/C48H62N12O7/c49-32-10-8-31(9-11-32)28-39-54-44(43-45(55-39)59(30-52-43)35-4-1-2-5-35)53-33-12-14-34(15-13-33)58-21-19-57(20-22-58)23-25-67-27-26-66-24-18-50-41(62)29-51-37-7-3-6-36-42(37)48(65)60(47(36)64)38-16-17-40(61)56-46(38)63/h3,6-7,12-15,30-32,35,38,51H,1-2,4-5,8-11,16-29,49H2,(H,50,62)(H,53,54,55)(H,56,61,63) |
Clé InChI |
UKICDSIDQFKJID-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)CC4CCC(CC4)N)NC5=CC=C(C=C5)N6CCN(CC6)CCOCCOCCNC(=O)CNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


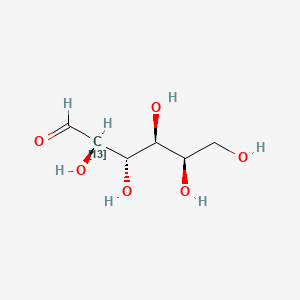

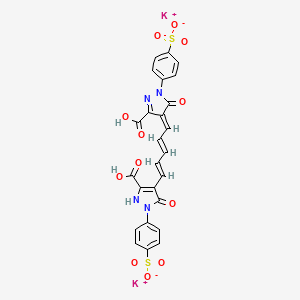
![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)

![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)
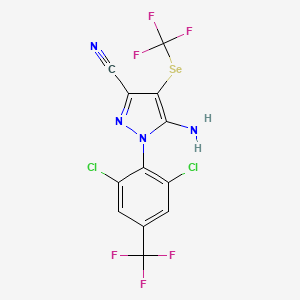

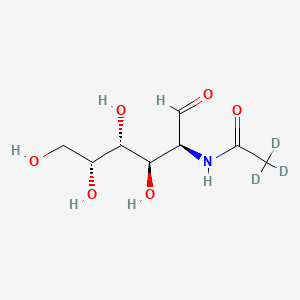
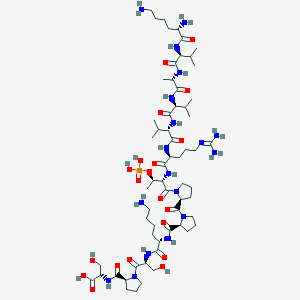
![4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397301.png)

